Moderate Hydrolysis Reactivity vs. Methoxy/Ethoxy Analogs
Triisopropoxysilyl (–Si(OⁱPr)₃) groups exhibit 'medium stability and reactivity' relative to methoxy and ethoxy analogs due to the steric bulk of the isopropoxy ligand [1]. This is a class-level inference: methoxy/ethoxy silanols hydrolyze rapidly under mild acidic/basic conditions, often complicating purification and causing premature condensation; isopropoxy silanols hydrolyze at a controlled, slower rate [2].
| Evidence Dimension | Hydrolysis rate (qualitative) |
|---|---|
| Target Compound Data | Medium reactivity |
| Comparator Or Baseline | Methoxy/ethoxy silanols: high reactivity |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Acid- or base-catalyzed sol-gel conditions |
Why This Matters
This controlled reactivity enables precise sol-gel processing and easier purification of functional organosilica precursors, reducing batch-to-batch variability.
- [1] K. Y. Jen et al., Tetrahedron, 2013, 69, 5312–5318. View Source
- [2] US Patent 7,064,227 B2. Precursors for silica or metal silicate films. View Source
